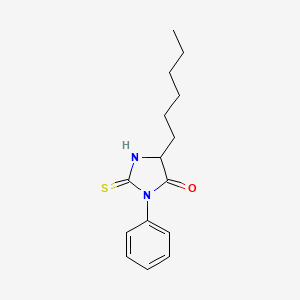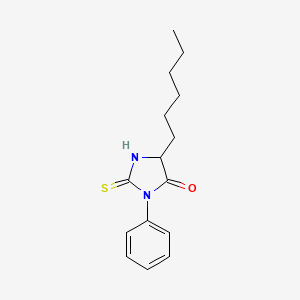
4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pth-DL-alpha-aminocaprylic acid, also known as phenylthiohydantoin-DL-alpha-aminocaprylic acid, is a synthetic amino acid derivative. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its role in protein sequencing and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pth-DL-alpha-aminocaprylic acid typically involves the reaction of DL-alpha-aminocaprylic acid with phenyl isothiocyanate. The reaction is carried out under controlled conditions, usually in an organic solvent such as methanol or ethanol, at a temperature range of 20-30°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of Pth-DL-alpha-aminocaprylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where the phenylthiohydantoin group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Pth-DL-alpha-aminocaprylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in protein sequencing and analysis, particularly in the Edman degradation method.
Industry: Pth-DL-alpha-aminocaprylic acid is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. In protein sequencing, it reacts with the N-terminal amino acid of a peptide, forming a stable phenylthiohydantoin derivative. This reaction allows for the sequential identification of amino acids in the peptide chain. The compound’s effects are mediated through its ability to form covalent bonds with amino groups, facilitating the analysis of protein structures.
Comparación Con Compuestos Similares
Similar Compounds
DL-2-Aminooctanoic acid:
Phenylthiohydantoin derivatives: Other derivatives of phenylthiohydantoin are used in protein sequencing and analysis.
Uniqueness
Pth-DL-alpha-aminocaprylic acid is unique due to its specific application in the Edman degradation method for protein sequencing. Its ability to form stable derivatives with N-terminal amino acids makes it an invaluable tool in biochemical research, distinguishing it from other similar compounds.
Propiedades
Número CAS |
31364-93-9 |
|---|---|
Fórmula molecular |
C15H20N2OS |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19) |
Clave InChI |
PVKFHMYHOHHPAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
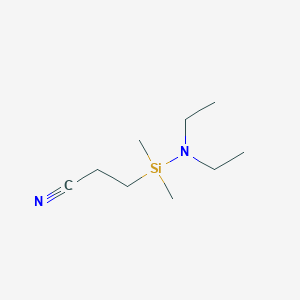

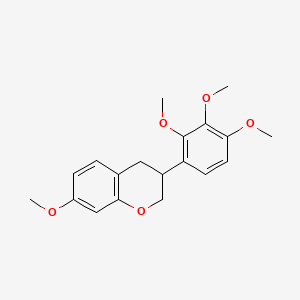
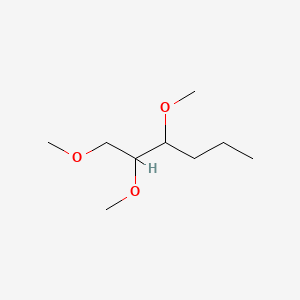
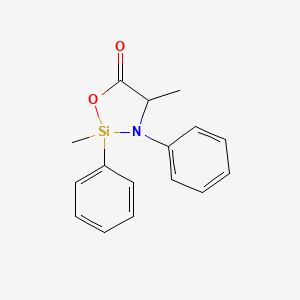
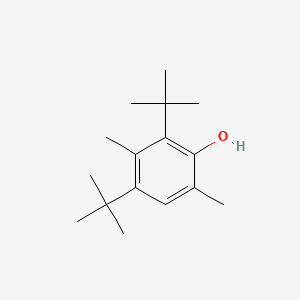
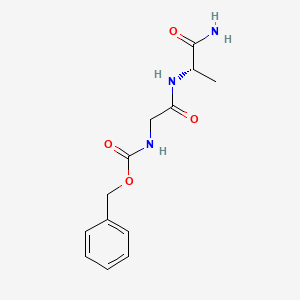
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
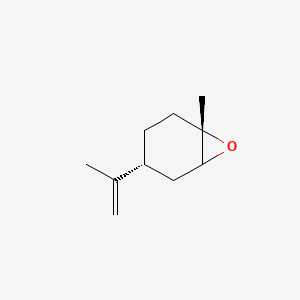
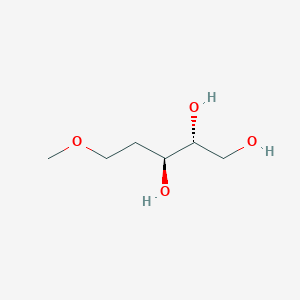
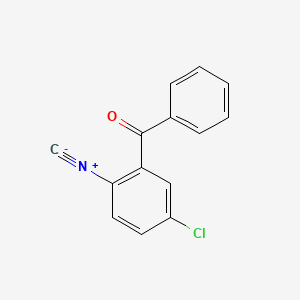
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
